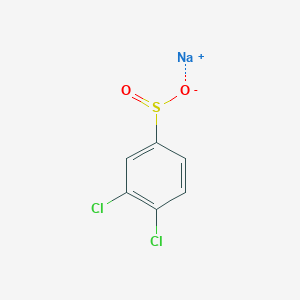
3,4-Dichlorobenzenesulfinic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichlorobenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C6H3Cl2NaO2S. It is a derivative of benzenesulfinic acid where two chlorine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorobenzenesulfinic acid sodium salt typically involves the sulfonation of 3,4-dichlorobenzene followed by neutralization with a sodium base. The general steps are as follows:
Sulfonation: 3,4-Dichlorobenzene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Reduction: The resulting 3,4-dichlorobenzenesulfonic acid is then reduced to 3,4-dichlorobenzenesulfinic acid using a reducing agent such as sodium sulfite.
Neutralization: The sulfinic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Continuous Sulfonation: Using continuous reactors to sulfonate 3,4-dichlorobenzene.
Efficient Reduction: Employing large-scale reduction techniques to convert the sulfonic acid to sulfinic acid.
Automated Neutralization: Utilizing automated systems to neutralize the sulfinic acid with sodium hydroxide, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichlorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dichlorobenzenesulfonic acid.
Reduction: It can be reduced further to form 3,4-dichlorobenzene.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products
Oxidation: 3,4-Dichlorobenzenesulfonic acid.
Reduction: 3,4-Dichlorobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4-Dichlorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving sulfinic acids.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3,4-Dichlorobenzenesulfinic acid sodium salt exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways depend on the specific reaction it undergoes. For example, in oxidation reactions, it targets oxidizing agents, while in substitution reactions, it interacts with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dibromo-4-nitrosobenzenesulfonic acid sodium salt: Similar in structure but with bromine and nitroso groups.
Benzenesulfonic acid: Lacks chlorine substitutions and has different reactivity.
4-Chlorobenzenesulfonic acid sodium salt: Contains only one chlorine substitution.
Uniqueness
3,4-Dichlorobenzenesulfinic acid sodium salt is unique due to the presence of two chlorine atoms, which influence its reactivity and properties. This makes it particularly useful in specific chemical reactions where such substitutions are advantageous.
Eigenschaften
Molekularformel |
C6H3Cl2NaO2S |
|---|---|
Molekulargewicht |
233.05 g/mol |
IUPAC-Name |
sodium;3,4-dichlorobenzenesulfinate |
InChI |
InChI=1S/C6H4Cl2O2S.Na/c7-5-2-1-4(11(9)10)3-6(5)8;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
OBLCRKODGWSHGB-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)[O-])Cl)Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


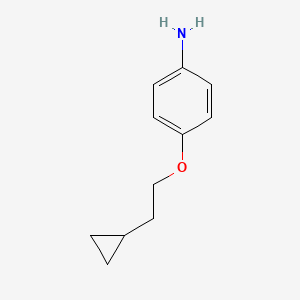
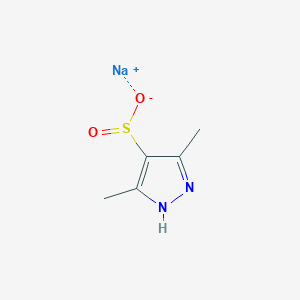


![1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine](/img/structure/B13178361.png)
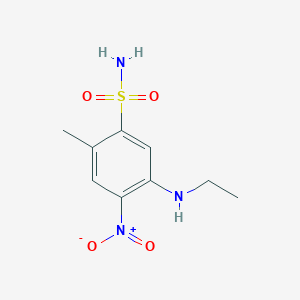



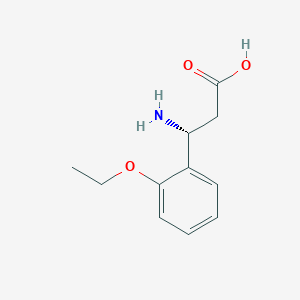
amine](/img/structure/B13178404.png)
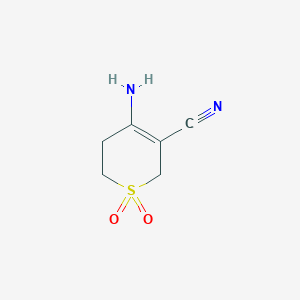
![2-{Spiro[2.5]octan-6-yl}acetonitrile](/img/structure/B13178422.png)

